3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione
Description
Contextualization within Heterocyclic Chemistry and Dione (B5365651) Scaffolds
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a significant portion of biologically active molecules and functional materials. ijpsr.com The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govrsc.org Its ability to form hydrogen bonds and participate in various chemical interactions makes it a valuable component in the design of new therapeutic agents. rsc.org
The dione scaffold, characterized by the presence of two carbonyl groups, is also a crucial feature in many chemically and biologically important molecules. Piperidine-2,4-diones, for instance, are recognized as versatile platforms for constructing complex molecular architectures with significant synthetic and medicinal potential. nih.gov The combination of a pyridine core with a dione functionality, as seen in 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione , results in a molecule with a rich chemical tapestry that suggests a potential for diverse reactivity and application.
Academic Significance and Research Landscape of the this compound Core
Despite its interesting structural features, a comprehensive review of the scientific literature reveals that dedicated research on This compound is notably limited. While the compound is commercially available, indicating its synthesis is achievable, detailed studies focusing on its synthesis, reactivity, and potential applications are not readily found in publicly accessible research databases.
The existence of research on derivatives, such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, suggests that the parent compound likely serves as a chemical intermediate. However, the academic landscape for the core molecule itself remains largely uncharted. This lack of specific research presents a significant knowledge gap, but also highlights an opportunity for future investigations to explore the fundamental properties and potential uses of this pyridinedione system.
Basic Compound Data
Below is a table summarizing the basic chemical information available for This compound .
| Property | Value |
| CAS Number | 27091-69-6 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Common Name | This compound |
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-acetyl-6-methyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(11)7(5(2)10)8(12)9-4/h3,7H,1-2H3,(H,9,12) |
InChI Key |
JOQTZIGMTDSFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Primary Synthetic Pathways to 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione
The synthesis of this compound can be achieved through several routes, often involving the construction of the pyridinone ring or modification of a pre-existing one. A notable method involves the reaction of a Grignard reagent with a cyanopyridinone precursor.
Specifically, 3-acetyl-6-methylpyridin-2(1H)-one, a tautomeric form of the title compound, can be synthesized from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. chemicalbook.com The synthesis begins by treating the nitrile with methylmagnesium bromide in tetrahydrofuran. The reaction is initiated at a low temperature (-78 °C) and gradually warmed to room temperature over several hours. chemicalbook.com Following the reaction, a water quench is performed, and the product is extracted using a dichloromethane (B109758) and isopropanol (B130326) mixture. Purification via silica (B1680970) gel column chromatography yields the desired 3-acetyl-6-methylpyridin-2(1H)-one as a pale yellow solid with a reported yield of 53%. chemicalbook.com
Alternative approaches have focused on the synthesis of related thione analogs. For instance, reactions of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462) have been shown to produce 3-acetylpyridine-2(1H)-thiones, which are valuable intermediates for further chemical transformations. researchgate.netresearchgate.net
Strategic Functionalization and Analog Synthesis
The reactive nature of the acetyl and β-dicarbonyl moieties in this compound makes it an ideal starting point for the synthesis of a diverse range of derivatives, including Schiff bases and complex fused heterocyclic systems.
A primary strategy for functionalizing the 3-position involves its conversion to an enamine or Schiff base. This is typically accomplished through condensation reactions with various primary and secondary amines. A common precursor for these reactions is 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, which exists in tautomeric equilibrium with the title compound. nih.govnih.gov
The synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones is achieved by reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with amines in an ethanol (B145695) solvent. nih.gov These reactions are often high-yielding and can proceed at room temperature for many amines, although some, like adenine, may require elevated temperatures. nih.gov The products are typically yellow solids, and the reaction can produce a mixture of E/Z stereoisomers. nih.gov
Another reported pathway involves a three-component reaction. For example, 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione was synthesized by coupling 4-hydroxy-6-methylpyridin-2(1H)-one, triethyl orthoformate, and aniline. nih.gov
Interactive Table: Synthesis of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione Derivatives
| Product Name | Amine Reactant | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | Benzylamine (B48309) | 25 | 82 | 4.5:1 | nih.gov |
| 3-[(4-Hydroxybenzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | 4-Hydroxybenzylamine (B1666329) | 25 | 48 | 7:3 | nih.gov |
| 6-Methyl-3-[(9H-purin-6-ylamino)methylene]pyridine-2,4(1H,3H)-dione | Adenine | 90 | 75 | 2:1 | nih.gov |
| 6-Methyl-3-(piperidin-1-ylmethylene)pyridine-2,4(1H,3H)-dione | Piperidine | 25 | 65 | Single isomer | nih.gov |
The pyridinone scaffold is a valuable building block for constructing more complex fused heterocyclic systems. Bicyclic and tricyclic structures derived from this compound have been developed, some of which exhibit interesting fluorescent properties. nih.govnih.gov
Bicyclic pyridinones can be synthesized from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one through a one-pot Knoevenagel condensation followed by an intramolecular lactonization reaction. nih.govnih.gov This approach has been used to create a variety of 3-substituted 7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, which are useful as fluorescence probes. nih.gov
Furthermore, tricyclic systems have been assembled using derivatives of the pyridinone core. For instance, tricyclic morpholinopyrones were synthesized via a dialkylation reaction involving 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one (a dinucleophile) and trans-3,6-dibromocyclohexene (a dielectrophile). nih.govnih.gov
The pyridinone ring can be annulated with other heterocyclic systems to create novel fused structures. Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines represent a class of such compounds. Their synthesis often involves the reaction of a pyridinone derivative with a suitable pyrazole (B372694) or pyrimidine (B1678525) precursor.
One synthetic strategy involves reacting a chloropyridine, derived from a pyridinone, with hydrazine (B178648) hydrate (B1144303) to form a hydrazinopyridine intermediate. researchgate.net This intermediate can then be cyclized with other reagents to form the desired fused pyrimidine ring. For example, pyridinone derivative 8 was converted to chloropyridine 9, which upon reaction with hydrazine hydrate and subsequent treatment, can lead to the formation of pyrido[2',3':3,4]pyrazolo systems. researchgate.net The broader class of pyrazolo[1,5-a]pyrimidines is recognized for its potential as protein kinase inhibitors, making these derivatives synthetically valuable targets. researchgate.netnih.gov
Exploration of Novel Reaction Mechanisms in Derivatization
The derivatization of this compound and its precursors involves several key reaction mechanisms.
Condensation Reactions: The formation of 3-[(alkylamino)methylene] derivatives from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one and amines is a classic example of a condensation reaction, proceeding through a hemiaminal intermediate to form the final enamine product. nih.gov
Knoevenagel Condensation: The synthesis of bicyclic pyridinones utilizes a Knoevenagel condensation, where an active methylene (B1212753) compound reacts with the aldehyde group of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. This is followed by an intramolecular cyclization (lactonization) to form the fused pyrone ring. nih.govnih.gov
Nucleophilic Substitution: The synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines can involve nucleophilic aromatic substitution, where a nucleophile like hydrazine displaces a leaving group (e.g., chloride) on the pyridine (B92270) ring. researchgate.net
Dialkylation Reactions: The assembly of tricyclic systems from 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one and a dielectrophile proceeds via a dialkylation mechanism, where the dinucleophilic pyranone attacks the electrophilic centers of the other reactant. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. nih.gov
Kinetic studies on related systems, such as the reaction of amines with activated phenyl acetates, suggest that the aminolysis reactions may proceed through a concerted mechanism rather than a stepwise one, a factor that could influence the reaction outcomes in the synthesis of pyridinone derivatives. nih.gov
Regioselectivity and Stereoselectivity in Synthetic Routes
Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules from the pyridinone scaffold.
Regioselectivity: The selective formation of one constitutional isomer over another is a key challenge. In the synthesis of tricyclic morpholinopyrones via dialkylation, it was demonstrated that different regioisomers could be selectively produced by varying the reaction conditions. nih.gov The specific structures of these isomers were confirmed using single-crystal X-ray analysis and 2D COSY spectroscopy. nih.govnih.gov Another example is the alkylation of bicyclic pyridine derivatives, where O-alkylation is often favored over N-alkylation, showcasing inherent regioselectivity in the system. mdpi.com
Stereoselectivity: The control of the spatial orientation of atoms is also a significant aspect. In the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, the products are often formed as a mixture of E and Z isomers around the newly formed double bond. nih.gov The ratio of these stereoisomers can vary depending on the specific amine used in the condensation reaction. nih.gov For instance, the reaction with benzylamine yielded a 4.5:1 E/Z ratio, while the reaction with 4-hydroxybenzylamine gave a 7:3 ratio. nih.gov In some cases, such as the condensation with piperidine, a single stereoisomer was obtained. nih.gov These observations highlight that the stereochemical outcome is influenced by the structure of the reactants.
Comprehensive Structural Elucidation and Tautomerism Studies
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the precise structure of 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (1D and 2D: ¹H, ¹³C, COSY, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl group protons, and the proton on the pyridine (B92270) ring. The chemical shifts would be influenced by the electronic environment and the specific tautomeric form present in the solvent used for analysis. For the analog DHA, the methyl protons at C6 appear as a singlet around δ 2.27 ppm, and the acetyl methyl protons as a singlet at δ 2.68 ppm. researchgate.net A single proton on the ring (C5-H) is observed at δ 5.92 ppm. researchgate.net A highly deshielded proton signal, exchangeable with D₂O, is seen at δ 16.71 ppm, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group in the enol tautomer. researchgate.net A similar set of signals would be anticipated for this compound, with the N-H proton also giving a characteristic, solvent-dependent signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For the pyranone analog DHA, the methyl carbons resonate at δ 20.36 ppm (C6-CH₃) and δ 29.63 ppm (acetyl CH₃). researchgate.net The ring carbons are found at δ 101.13 (C5), δ 99.59 (C3), δ 160.77 (C6), δ 168.89 (C2), and δ 180.84 (C4). researchgate.net The acetyl carbonyl carbon gives a signal at δ 204.91 ppm. researchgate.net For this compound, the chemical shifts of the ring carbons would be modulated by the presence of the nitrogen atom.
2D NMR Techniques (COSY, NOESY): Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons. For instance, it could confirm the connectivity within any alkyl chains or between ring protons if present.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule. For example, a NOESY experiment could show through-space interactions between the acetyl protons and a neighboring proton on the pyridine ring, helping to establish the orientation of the acetyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogues Data is inferred from known values of similar structures and theoretical principles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C6-CH₃ | ~2.2-2.4 | ~18-22 | Singlet, aliphatic methyl group. |
| CO-CH₃ | ~2.5-2.7 | ~28-32 | Singlet, acetyl methyl group. |
| C5-H | ~5.9-6.2 | ~98-102 | Singlet, vinyl proton on the ring. |
| N1-H | Variable (exchangeable) | - | Broad singlet, dependent on solvent and concentration. |
| C4-OH | Variable (exchangeable) | - | Broad singlet if present in the enol tautomer. May show strong deshielding if hydrogen-bonded. |
| C2=O | - | ~160-165 | Carbonyl carbon of the pyridone ring. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment
Vibrational spectroscopy is highly sensitive to the types of bonds and functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The exact positions of these bands would be indicative of the tautomeric form. The dione (B5365651) form would be expected to show two distinct C=O stretching frequencies, likely in the range of 1650-1750 cm⁻¹. In contrast, the enol tautomer (4-hydroxy-2-pyridone) would exhibit a C=O stretch for the pyridone carbonyl and a broad O-H stretching band in the region of 2500-3300 cm⁻¹ due to strong intramolecular hydrogen bonding. The N-H stretch of the pyridone ring would also be present, typically around 3100-3300 cm⁻¹. The C=C and C-N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. For a related pyranodipyrimidine, NH and OH bands were observed at 3125 cm⁻¹ and 3450 cm⁻¹, respectively. molbase.com
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be useful for structural assignment. Carbonyl and C=C double bonds generally give strong Raman signals. The symmetry of the molecule influences the Raman activity of certain vibrations, which can help in distinguishing between different tautomeric forms.
Table 2: Predicted FT-IR Absorption Bands for this compound Frequencies are approximate and can be influenced by the physical state (solid/solution) and tautomeric form.
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Notes |
|---|---|---|---|
| O-H (enol form) | 3300-2500 | Stretching | Broad band, indicative of strong intramolecular hydrogen bonding. |
| N-H | 3300-3100 | Stretching | Present in the pyridone ring. |
| C-H (aliphatic) | 3000-2850 | Stretching | From methyl groups. |
| C=O (acetyl) | 1715-1680 | Stretching | Ketonic carbonyl. |
| C=O (ring) | 1680-1640 | Stretching | Amide/pyridone carbonyl. The number and position of bands depend on the tautomeric form. |
| C=C / C=N (ring) | 1600-1450 | Stretching | Aromatic/heterocyclic ring vibrations. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state. While a crystal structure for the title compound is not available in the searched literature, the analysis of related structures provides a framework for understanding what such a study would reveal.
Determination of Molecular Geometry and Conformation in the Crystalline State
A single-crystal X-ray diffraction study would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This would unequivocally establish which tautomeric form exists in the solid state. For many pyridone systems, the pyridone tautomer is favored in the solid state. ekb.eg The analysis would also reveal the planarity of the pyridine ring and the orientation of the acetyl and methyl substituents relative to the ring. The conformation of the acetyl group (i.e., the torsion angle of the C3-C(O)-CH₃ bond) would be clearly defined.
Tautomeric Equilibria and Isomeric Forms of Pyridine-2,4(1H,3H)-diones
One of the most interesting aspects of pyridine-2,4(1H,3H)-diones is their ability to exist in multiple tautomeric forms. For the title compound, several tautomers are possible, primarily involving keto-enol and amide-imidol equilibria. The predominant forms are the dione form and the 4-hydroxy-2-pyridone enol form.
The equilibrium between these tautomers is sensitive to the environment. In the gas phase or in non-polar solvents, the enol form (4-hydroxy-2-pyridone) may be more stable due to the formation of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the acetyl carbonyl oxygen. In polar solvents, the dione form might be favored as the solvent molecules can effectively solvate the polar carbonyl groups. nih.gov Spectroscopic studies, particularly NMR and UV-Vis, in different solvents are the primary methods for investigating these equilibria. For instance, the chemical shift of the proton involved in the tautomerism (e.g., the enolic OH or the C3-H) and the UV-Vis absorption maximum would be expected to change with solvent polarity, allowing for the quantification of the tautomeric ratio. nih.gov The study of related β-diketones and other heterocyclic systems confirms that the keto-enol equilibrium is dynamic and highly dependent on both intramolecular and intermolecular factors.
Experimental Determination of Tautomeric Preferences in Solution and Solid States
Direct experimental evidence from techniques such as X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state is essential for the unambiguous determination of the preferred tautomeric forms of this compound.
Solid State Analysis:
In the solid state, the tautomeric form is "locked" in the crystal lattice, and its structure can be precisely determined by X-ray diffraction. For many β-dicarbonyl compounds, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, leading to its prevalence in the crystalline state. However, intermolecular interactions within the crystal lattice can also play a significant role and may favor the keto form. Without specific crystallographic data for this compound, its solid-state tautomeric preference remains to be experimentally confirmed.
Solution State Analysis:
In solution, the tautomeric equilibrium is dynamic, and the ratio of tautomers can be determined using NMR spectroscopy. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of the keto and enol forms. For instance, the presence of a sharp singlet corresponding to an enolic proton (typically in the range of 10-15 ppm) and distinct signals for the vinylic and methyl protons of the enol form, alongside separate signals for the keto form, would provide definitive evidence of a tautomeric equilibrium.
Based on studies of similar compounds, it is anticipated that this compound would exhibit a solvent-dependent equilibrium between its keto and various enol forms in solution.
Influence of Solvent Environment on Tautomeric Ratios
The solvent in which a compound is dissolved can have a profound impact on the position of the tautomeric equilibrium. The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another.
For analogous β-dicarbonyl compounds, a general trend is observed:
Nonpolar, aprotic solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol tautomer is not disrupted by solvent interactions, providing significant stabilization.
Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone) can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. This can shift the equilibrium towards the more polar keto form.
Polar, protic solvents (e.g., water, methanol) can form strong hydrogen bonds with both the keto and enol forms. Often, these solvents can more effectively solvate the more polar keto tautomer, leading to its predominance in the equilibrium mixture.
To illustrate the expected influence of the solvent on the tautomeric equilibrium of this compound, a hypothetical data table based on general trends for β-dicarbonyl compounds is presented below. It is crucial to note that these are expected trends and require experimental verification for this specific compound.
Hypothetical Tautomeric Ratios of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Hypothetical Keto:Enol Ratio |
| Hexane | 1.9 | Enol | 10:90 |
| Chloroform | 4.8 | Enol | 20:80 |
| Acetone | 21 | Keto | 60:40 |
| Dimethyl Sulfoxide | 47 | Keto | 75:25 |
| Water | 80 | Keto | 95:5 |
This table demonstrates that as the polarity of the solvent increases, the equilibrium is expected to shift in favor of the keto tautomer. The quantitative ratios are illustrative and would need to be determined experimentally through techniques like ¹H NMR integration.
Further research, including detailed spectroscopic and crystallographic studies, is necessary to definitively elucidate the tautomeric behavior of this compound and to validate these expected trends.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a preferred method for molecules of this size due to its favorable balance of accuracy and computational cost. Calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for a detailed exploration of molecular properties. mdpi.com
The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.
For 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione, optimization would reveal the planarity of the pyridine (B92270) ring and the orientation of the acetyl and methyl substituents. The electronic structure analysis that follows optimization provides information on the distribution of electrons, which is fundamental to understanding the molecule's chemical nature. The acetyl group, being electron-withdrawing, and the methyl group, being electron-donating, are expected to create distinct regions of electron density across the molecule.
Table 1: Predicted Structural Parameters for this compound (Illustrative) (Note: These are representative values based on related structures, as specific experimental or calculated data for the title compound is not available in the cited literature.)
| Parameter | Predicted Value | Description |
| C=O (ring) Bond Length | ~1.22 Å | Typical double bond length for a ketone. |
| C=O (acetyl) Bond Length | ~1.23 Å | Double bond length for the acetyl carbonyl. |
| C-N Bond Length | ~1.38 Å | Partial double bond character within the ring. |
| C-C (ring) Bond Length | ~1.39 - 1.45 Å | Aromatic-like character within the pyridine ring. |
| N-H Bond Length | ~1.01 Å | Standard single bond length. |
| C-C-N Bond Angle | ~120° | Reflecting the sp² hybridization of ring atoms. |
DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies, obtained from a frequency calculation after geometry optimization, can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to observed spectral bands, such as the characteristic stretches of the C=O, N-H, and C-H bonds. For similar molecules, DFT methods have shown that calculated vibrational frequencies are often in good agreement with experimental data. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By predicting the ¹H and ¹³C chemical shifts, researchers can confirm the molecular structure and assign experimental NMR signals to specific atoms in the molecule. For instance, the protons of the methyl group would be predicted at a distinct chemical shift compared to the ring protons.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl group and the dione (B5365651) carbonyls. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com Electron density distribution maps, derived from the calculations, would visually confirm these regions of high and low electron density, highlighting the electrophilic and nucleophilic centers of the molecule.
Table 2: Frontier Molecular Orbital Characteristics (Conceptual)
| Orbital | Expected Localization | Implied Reactivity |
| HOMO | Pyridine ring, N-H group | Site for electrophilic attack |
| LUMO | C=O groups (acetyl and ring) | Site for nucleophilic attack |
| Energy Gap | Moderate to Low | Indicates potential for chemical reactivity |
Energetic Landscape and Relative Stability of Tautomers and Conformers
This compound can exist in several tautomeric forms due to proton migration. The diketo form is one, but enol forms, where a proton moves from the nitrogen or the acetyl group's alpha-carbon to a carbonyl oxygen, are also possible.
Computational chemistry is used to calculate the relative energies of these different tautomers and conformers (different spatial orientations of the acetyl group). By comparing the total electronic energies, the most stable tautomer under specific conditions (gas phase or in a solvent) can be identified. For related pyridinone systems, the 4-hydroxy-2-oxo tautomer is often found to be particularly stable. The energetic landscape helps explain which form of the molecule is likely to predominate and participate in chemical reactions.
Table 3: Potential Tautomers of the Core Ring Structure
| Tautomer Name | Description | Expected Relative Stability |
| Pyridine-2,4-dione | The diketo form as named. | Reference |
| 4-Hydroxy-pyridin-2-one | Enol form with hydroxyl at C4. | Often the most stable form in related systems. |
| 2-Hydroxy-pyridin-4-one | Enol form with hydroxyl at C2. | Generally less stable than the 4-hydroxy isomer. |
Reaction Mechanism Elucidation via Computational Modeling
DFT can be used to model entire reaction pathways, providing a step-by-step understanding of how a chemical transformation occurs. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows chemists to determine the activation energy, which controls the reaction rate, and to validate a proposed mechanism. For example, the mechanism of acylation, alkylation, or condensation reactions involving this compound could be elucidated, identifying the most favorable pathway.
Molecular Reactivity Descriptors and Interaction Site Prediction
From the results of DFT calculations, various molecular reactivity descriptors can be derived. These indices help predict how a molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. For the title compound, the carbonyl oxygens would be regions of negative potential, attractive to electrophiles, while the N-H proton would be a site of positive potential.
Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed. They are used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision than MEP alone.
Global Descriptors: Quantities like chemical hardness, softness, and electronegativity are calculated from the HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity.
These descriptors allow for a rational prediction of how this compound will interact with other reagents, guiding synthetic efforts and the design of new molecules.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles from the 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione Scaffold and its Derivatives (e.g., Schiff Bases)
The molecular structure of this compound features multiple potential donor atoms, including the nitrogen atom within the pyridine (B92270) ring and the oxygen atoms of the acetyl and dione (B5365651) groups. This inherent functionality allows for the design of a variety of ligands. A particularly effective strategy for enhancing the coordinating ability and stability of metal complexes is the conversion of the acetyl group into a Schiff base.
Schiff bases are typically synthesized through the condensation reaction of the carbonyl group of an aldehyde or ketone with a primary amine. In the case of this compound, the acetyl group can react with various amines to form Schiff base ligands with an imine (-C=N-) linkage. These Schiff bases are often multidentate, meaning they can bind to a central metal ion through multiple donor atoms, forming stable chelate rings.
The design principles for ligands derived from this scaffold are guided by:
Choice of Amine: The properties of the resulting Schiff base ligand can be fine-tuned by selecting different primary amines. Aromatic amines can introduce additional steric and electronic effects, while aliphatic amines offer more flexibility. The incorporation of further donor groups within the amine, such as hydroxyl or carboxyl groups, can increase the denticity of the ligand.
Tautomerism: The 2,4-dione moiety can exist in different tautomeric forms (keto-enol), which influences the coordination mode. The enolic form provides a hydroxyl group that can be deprotonated upon complexation, leading to the formation of a stable six-membered chelate ring with the metal ion.
Bidentate and Polydentate Ligands: Schiff bases derived from this compound can act as bidentate ligands, coordinating through the imine nitrogen and the enolic oxygen. researchgate.net By incorporating additional donor atoms, polydentate ligands can be designed to satisfy the coordination requirements of various metal ions, leading to complexes with specific geometries and properties. nih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands derived from the this compound scaffold would likely follow established procedures for similar β-diketone and Schiff base ligands. researchgate.net A common method involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), and Mn(II)) with the pre-synthesized Schiff base ligand in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netmdpi.com The reaction is often carried out under reflux to ensure completion. The resulting metal complexes typically precipitate from the solution and can be isolated by filtration, washed, and dried. mdpi.com
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical and spectroscopic techniques are employed for this purpose:
Elemental Analysis (C, H, N): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.
Molar Conductance Measurements: By measuring the molar conductivity of the complexes in a suitable solvent (like DMF or DMSO), it is possible to determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com
Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. researchgate.net
Spectroscopic and Structural Analysis of Metal Complexes
Spectroscopic techniques are indispensable for elucidating the structure of the metal complexes and understanding the coordination behavior of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the formation of the Schiff base and its coordination to the metal ion. Key vibrational bands to monitor include:
The disappearance of the C=O stretching vibration of the acetyl group and the appearance of a new band corresponding to the C=N (azomethine) stretching vibration, confirming Schiff base formation.
A shift in the C=N stretching frequency upon complexation, indicating the coordination of the azomethine nitrogen to the metal ion.
Changes in the vibrational frequencies of the C=O and C-O groups of the dione moiety, suggesting their involvement in coordination.
The appearance of new low-frequency bands corresponding to the M-N and M-O stretching vibrations.
¹H NMR Spectroscopy: Proton NMR spectroscopy can be used to characterize the diamagnetic metal complexes. The formation of the Schiff base can be confirmed by the disappearance of the acetyl protons and the appearance of a new signal for the imine proton. Shifts in the chemical shifts of the ligand protons upon complexation provide further evidence of coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The position and intensity of these bands are characteristic of the coordination environment of the metal ion. researchgate.netnih.gov For instance, octahedral and tetrahedral geometries will exhibit distinct d-d transition patterns. researchgate.net
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex and confirming its proposed formula.
Electronic Properties and Coordination Modes within Metal Complexes
The electronic properties of the metal complexes are intrinsically linked to the nature of the metal ion and the ligand. The coordination of the ligand to the metal ion can significantly alter the electronic distribution and reactivity of both.
Coordination Modes: Based on the study of analogous compounds, the Schiff base ligands derived from this compound are expected to act as bidentate chelating agents. researchgate.net The coordination would likely occur through the nitrogen atom of the imine group and the deprotonated enolic oxygen atom of the dione moiety, forming a stable six-membered chelate ring. mdpi.com This bidentate coordination to the metal center can lead to the formation of complexes with various stoichiometries, such as 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal ion.
Electronic Properties: The electronic properties of the complexes are largely determined by the d-electron configuration of the transition metal and the ligand field strength. UV-Visible spectroscopy is a key technique to probe these properties. The d-d transitions observed in the visible region of the spectrum are a direct consequence of the splitting of the d-orbitals of the metal ion by the ligand field. The energy of these transitions can be used to calculate ligand field parameters, such as the ligand field splitting energy (10Dq), which provides a measure of the strength of the interaction between the metal and the ligand. researchgate.net The electronic properties influence the color, magnetic behavior, and reactivity of the complexes.
Below is a table summarizing the expected spectroscopic data for a hypothetical transition metal complex of a Schiff base derived from this compound, based on data from analogous compounds. researchgate.netmdpi.comnih.gov
| Spectroscopic Technique | Expected Observations | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) band | Coordination of azomethine nitrogen |
| Disappearance of ν(C=O) of acetyl | Formation of Schiff base | |
| Appearance of ν(M-N) and ν(M-O) | Formation of metal-ligand bonds | |
| UV-Visible Spectroscopy | Bands in the visible region | d-d electronic transitions, indicating geometry |
| Bands in the UV region | Ligand-to-metal charge transfer (LMCT) | |
| ¹H NMR Spectroscopy | Shift in ligand proton signals | Confirmation of complexation (for diamagnetic complexes) |
| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Information on the number of unpaired electrons and geometry |
In Vitro Biological Activity and Mechanistic Explorations
Assessment of Antimicrobial Activities (In Vitro)
There is currently no specific information available in the scientific literature regarding the in vitro antimicrobial activities of 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione.
Antibacterial Spectrum and Efficacy (In Vitro)
No studies detailing the in vitro antibacterial spectrum and efficacy of this compound against any bacterial strains have been found. While research on other pyridine (B92270) derivatives has shown varying degrees of antibacterial action, these findings cannot be directly extrapolated to the title compound. nih.govresearchgate.netktu.edumdpi.com
Antifungal Spectrum and Efficacy (In Vitro)
Similarly, there is no available data on the in vitro antifungal spectrum and efficacy of this compound. Studies on related heterocyclic structures, such as 1,2,4-triazin-6-one and 1,2,4-oxadiazole (B8745197) derivatives, have demonstrated antifungal properties, but specific testing on this compound has not been reported. rsc.orgnih.gov
Antioxidant Potential and Radical Scavenging Mechanisms (In Vitro)
Direct in vitro evaluation of the antioxidant potential and radical scavenging mechanisms of this compound has not been documented in the available literature. General studies on other pyridine derivatives suggest that the presence of hydroxyl or amino groups can contribute to antioxidant activity, but specific data for the title compound is absent. nih.govchemrevlett.com
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, ACAT, COX enzymes)
There are no specific in vitro studies on the inhibitory effects of this compound on enzymes such as acetylcholinesterase, acyl-coenzyme A: cholesterol acyltransferase (ACAT), or cyclooxygenase (COX) enzymes. While derivatives of other heterocyclic systems like isoxazole (B147169) and pyridazine (B1198779) have been investigated as COX inhibitors, and imidazo-pyridine derivatives as ACAT inhibitors, this specific compound remains unevaluated. nih.govpensoft.netresearchgate.netnih.gov
Molecular Interactions and Proposed Mechanistic Pathways in Biological Systems (In Vitro Cellular Models)
Due to the absence of primary biological activity data, there have been no subsequent investigations into the molecular interactions or proposed mechanistic pathways of this compound in in vitro cellular models.
Advanced Functional Applications
Development as Fluorescence Probes for Bioanalytical and Bioimaging Applications
The structural framework of 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione serves as a valuable starting point for the synthesis of novel fluorescent probes. While the compound itself is not the primary fluorophore, its derivatives have been shown to possess significant fluorescent properties, making them suitable for bioanalytical and bioimaging applications.
Research has demonstrated that derivatives of this compound, specifically bicyclic pyridinones, can be synthesized and utilized as fluorescent probes. nih.gov These compounds are created through condensation and ring-closing reactions. For instance, 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones can be synthesized from the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov
These bicyclic pyridinone compounds exhibit notable photophysical properties. They have been found to display longer absorption and emission wavelengths compared to commonly used fluorescent standards like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govnih.gov Specifically, these fluorescently active bicyclic pyridinones show maximum absorption wavelengths in the range of 368–430 nm and emission wavelengths between 450–467 nm. nih.govnih.gov In comparison, AMC has a maximum absorption at 350 nm and an emission wavelength of 430 nm. nih.govnih.gov This shift to longer wavelengths, known as a bathochromic shift, is advantageous in biological imaging as it can help to reduce background interference from autofluorescence in cells and tissues.
The favorable spectral properties of these derivatives, such as 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione, suggest their potential as activity-based probes for tracking biological pathways. nih.govnih.gov The development of such probes is a significant area of research for understanding cellular processes and for diagnostic purposes.
| Compound | Maximum Absorption Wavelength (λabs,max) | Emission Wavelength (λem) | Reference |
|---|---|---|---|
| Bicyclic Pyridinone Derivatives | 368–430 nm | 450–467 nm | nih.govnih.gov |
| 7-amino-4-methylcoumarin (AMC) | 350 nm | 430 nm | nih.govnih.gov |
Catalytic Applications in Organic Transformations
The pyridine (B92270) ring is a fundamental scaffold in a wide array of catalysts, and its derivatives are known to participate in and facilitate various organic transformations. researchgate.netresearchgate.net Pyridine-based compounds are utilized as organocatalysts, ligands in transition metal catalysis, and as bases in numerous reactions. youtube.comyoutube.com Their catalytic behavior is crucial in the synthesis of many important organic compounds. researchgate.net
Derivatives of pyridine are known to be effective catalysts in reactions such as hydrogenation and acylation. researchgate.netyoutube.com For example, pyridine derivatives decorated with iminophosphorano substituents have demonstrated high activity as acylation catalysts. youtube.com Furthermore, pyridine-containing macrocyclic complexes have been investigated for their catalytic applications in stereoselective carbon-carbon and carbon-oxygen bond-forming reactions. unimi.it
While the broader class of pyridine-containing compounds has well-documented catalytic applications, specific research detailing the use of this compound as a catalyst is not extensively reported in the available literature. However, the presence of the pyridinedione core, with its potential for coordination and its electron-donating and-withdrawing groups, suggests that it could be a candidate for investigation in catalytic research. The structural motifs within the molecule are found in other catalytically active compounds, indicating a potential for future exploration in this area.
Potential in Advanced Materials Science Research
The application of novel organic compounds as building blocks for advanced materials is a burgeoning field of research. The multifunctionality of molecules like this compound makes them intriguing candidates for materials science. The compound is listed by some chemical suppliers as a "Material Building Block" for polymer science, though specific applications in published research are not yet detailed. bldpharm.com
Theoretically, the presence of multiple functional groups—a ketone, an amide within the heterocyclic ring, and a methyl group—provides several potential sites for polymerization or for coordination with metal ions to form metal-organic frameworks (MOFs). The development of new polymers or hybrid materials incorporating this pyridinedione structure could lead to materials with novel thermal, optical, or mechanical properties.
For instance, titanium oxo-complexes with related organic ligands have been incorporated into polymer matrices to create composite materials with photocatalytic activity. chemicalbook.com While direct research on the use of this compound in such materials has not been prominently reported, its structure suggests it could be a valuable precursor or building block in the design and synthesis of new functional materials. Further research is required to explore and realize the potential of this compound in advanced materials science.
Future Directions and Emerging Research Avenues
Integration of Machine Learning and Cheminformatics for Compound Design and Property Prediction
The fusion of machine learning (ML) and cheminformatics is poised to transform the design and analysis of new derivatives based on 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione. By analyzing extensive datasets of chemical structures and their corresponding biological activities, ML algorithms can uncover intricate structure-activity relationships (SAR) that are not readily discernible by human experts. These computational models can then perform virtual screenings of immense compound libraries, identifying and prioritizing candidates with the highest predicted effectiveness and optimal pharmacokinetic profiles for subsequent synthesis and laboratory testing. nih.govnih.govnih.gov
Cheminformatics is crucial for creating and managing the vast datasets needed to train these ML models. nih.gov It facilitates the systematic creation of virtual libraries built upon the this compound core, where different chemical groups can be computationally attached and altered. These tools calculate a broad spectrum of molecular descriptors that define the physicochemical characteristics of the designed molecules. This integrated, data-centric strategy accelerates the discovery process, lessens the dependence on expensive high-throughput screening, and promotes a more rational approach to drug development. mdpi.com
Table 1: Applications of Machine Learning and Cheminformatics in Compound Design
| Technique/Model | Application | Predicted Properties/Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structures. nih.gov | Inhibitory concentrations (IC50), binding affinity. nih.govnih.gov |
| Molecular Docking | Simulates the binding of a molecule to a target protein to predict its binding mode and affinity. nih.govmdpi.comnih.gov | Binding interactions, binding energy, identification of key active site residues. nih.govnih.gov |
| Homology Modeling | Creates a 3D model of a target protein when its experimental structure is unknown, based on the structure of a related protein. nih.gov | A structural model of a biological target (e.g., an enzyme) for use in docking studies. nih.gov |
| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a compound. mdpi.com | Solubility, permeability, metabolic stability. nih.govmdpi.com |
Exploration of Bio-orthogonal Chemical Strategies with Pyridine-2,4(1H,3H)-dione Derivatives
Bio-orthogonal chemistry, which encompasses reactions that can proceed within living organisms without disrupting native biological functions, opens up an exciting frontier for pyridine-2,4(1H,3H)-dione derivatives. rsc.org The distinct reactivity of the dione (B5365651) functional group and the capacity for modification at multiple points on the pyridine (B92270) ring make these compounds excellent candidates for creating novel bio-orthogonal probes. Such tools are invaluable for tracking biomolecules in real-time, unraveling complex cellular mechanisms, and advancing targeted drug delivery systems.
A key area of research is the attachment of "click chemistry" handles, like azides or alkynes, to the this compound structure. researchgate.net These modified derivatives can then engage in highly specific and efficient reactions inside a biological system. rsc.org For instance, a derivative equipped with a terminal alkyne could be selectively linked to a protein that has been modified with an azide (B81097) group, enabling the visualization and study of that protein's function and location within a cell. The development of such mutually exclusive bio-orthogonal reactions provides powerful capabilities for chemical biology and drug discovery. researchgate.net
Development of Novel, Sustainable Synthetic Methodologies for Complex Derivatives
A significant focus is on creating catalytic methods that allow for the precise functionalization of the pyridine-2,4(1H,3H)-dione core. For example, using ionic liquids as catalysts can facilitate reactions under greener conditions, sometimes avoiding the need for metal catalysts altogether. acs.org The development of one-pot, multicomponent reactions is another strategy that improves efficiency by combining several synthetic steps without isolating intermediates, thereby saving time and resources. nih.gov These advanced and sustainable methodologies are vital for the economical and environmentally conscious production of complex derivatives for a wide array of applications. researchgate.net
Advanced Mechanistic Studies of Molecular Interactions in Diverse Systems
A comprehensive understanding of the molecular interactions between derivatives of this compound and their biological targets is fundamental for rational drug design. Advanced computational and analytical techniques are being utilized to clarify the exact binding modes and mechanisms of action. nih.gov High-resolution structural methods, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed, atom-level views of how these compounds interact with the active sites of proteins. mdpi.com
Complementing these structural studies, computational methods like molecular dynamics (MD) simulations offer dynamic insights into the stability of ligand-protein complexes and the specific interactions that govern binding. nih.gov These simulations can model the behavior of the compound within the biological target's binding pocket, helping to predict binding affinity and rationalize structure-activity relationships. nih.gov Furthermore, techniques such as High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structures of newly synthesized derivatives. mdpi.com This detailed mechanistic knowledge is crucial for guiding the design of future derivatives with enhanced potency and selectivity.
Q & A
Q. What are the established synthetic methodologies for 3-acetyl-6-methylpyridine-2,4(1H,3H)-dione?
The compound is typically synthesized via condensation reactions using precursors like 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one ( ). For example, reactions with amines (e.g., alkylamines, morpholine) in ethanol under mild conditions (25–80°C) yield derivatives with varying substituents. Knoevenagel reactions with active methylene compounds (e.g., diethyl malonate, acetylacetone) and oxazinones are also effective ( ). Key steps include optimizing solvent systems (e.g., EtOH, DMF) and catalysts (e.g., piperidine), with yields ranging from 48% to 93% depending on the electrophile and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- 1H/13C NMR : Critical for identifying E/Z isomer ratios (e.g., δ 12.07–12.19 ppm for E isomers, δ 10.91–11.01 ppm for Z isomers) and confirming substituent positions ().
- HRMS : Validates molecular weights (e.g., [M + H]+ or [M + Na]+ ions) with high precision (e.g., error < 3 ppm) ().
- X-ray crystallography : Resolves ambiguous structures, particularly for bicyclic or tricyclic derivatives ().
Advanced Research Questions
Q. How can researchers address contradictions in NMR data for E/Z isomers of 3-acetyl derivatives?
Discrepancies in isomer ratios (e.g., 7:3 E/Z in ) arise from steric and electronic factors during synthesis. To resolve ambiguities:
Q. What strategies optimize reaction conditions for synthesizing bicyclic pyridinones from this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Knoevenagel-lactonization cascades ().
- Catalyst tuning : Piperidine accelerates enolate formation, while stronger bases (e.g., K2CO3) improve alkylation efficiency ().
- Temperature control : Higher temperatures (80–130°C) favor cyclization but may degrade sensitive functional groups ().
Q. How does structural modification of this compound enhance its bioactivity in pharmacological applications?
- HIV RT inhibition : Introducing biphenyl or trifluoromethyl groups () improves binding to hydrophobic pockets.
- Fluorescence probes : Adding electron-withdrawing groups (e.g., acetyl) red-shifts emission wavelengths (450–467 nm vs. 430 nm for AMC), enabling in vivo tracking ().
- Antimicrobial activity : Thiazole or thiophene ring fusion () enhances membrane penetration.
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
